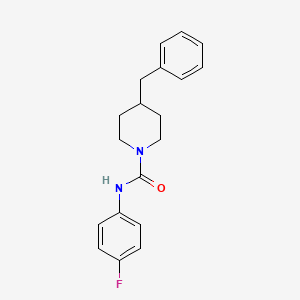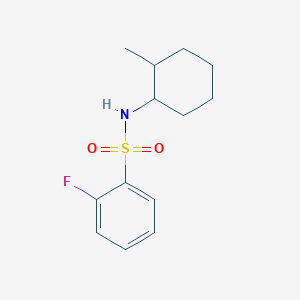
4-cyclohexyl-N-(4-fluorophenyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of analogs related to 4-cyclohexyl-N-(4-fluorophenyl)-1-piperazinecarboxamide involves multiple steps, including the nitro substitution of precursors and the condensation reactions between carbamimide and specific acids in the presence of catalysts. For example, N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides were prepared through such nitro substitution by the (18)F anion, highlighting the intricate processes involved in the compound's synthesis (García et al., 2014).
Molecular Structure Analysis
Molecular structure analysis through X-ray diffraction and spectroscopic evidence, such as LCMS, NMR, and IR, confirms the compound's structure and crystallization in specific systems. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was characterized, showing the compound's crystallization in the monoclinic system and providing insights into its molecular geometry (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving 4-cyclohexyl-N-(4-fluorophenyl)-1-piperazinecarboxamide derivatives may include substitution, decarboxylation, and cyclization reactions. These processes significantly impact the compound's pharmacological and biological properties, as demonstrated in studies involving analogs for receptor binding and neurotransmitter interactions (Mella et al., 2001).
Physical Properties Analysis
The physical properties, such as crystallization parameters and thermal stability, are crucial for understanding the compound's behavior under various conditions. Crystallographic studies provide detailed insights into the compound's stability and interactions within the crystal lattice, aiding in the development of related compounds with desired physical properties (Awasthi et al., 2014).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity and stability under different conditions, is vital for the compound's application in research and potential therapeutic uses. Studies involving analogs have explored these properties in detail, contributing to the compound's chemical profile and its implications for further scientific exploration (Boyineni & Jayanty, 2014).
Applications De Recherche Scientifique
PET Tracers and Serotonin 5-HT1A Receptors
4-cyclohexyl-N-(4-fluorophenyl)-1-piperazinecarboxamide derivatives have been extensively studied for their applications in positron emission tomography (PET) imaging, focusing on their affinity and selectivity for serotonin 5-HT1A receptors. These receptors play a crucial role in neuropsychiatric disorders, making the derivatives valuable for in vivo quantification and understanding the receptor's involvement in various conditions. For instance, one study developed N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides as analogs of WAY100635, finding that the cyclohexanecarboxamide derivative is a reversible, selective, and high-affinity 5-HT1A receptor antagonist. This derivative demonstrated high brain uptake, slow brain clearance, and stability to defluorination, indicating its promise as a PET radioligand for improved in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).
Pharmacokinetic and Metabolic Studies
Further research into these derivatives includes pharmacokinetic and metabolic studies, vital for understanding their behavior in biological systems and optimizing their therapeutic and diagnostic use. For example, one study synthesized fluorine-18-labeled 5-HT1A antagonists, revealing the compounds' biological properties and potential for assessing dynamic changes in serotonin levels and static measurement of 5-HT1A receptor distribution. These studies highlight the derivatives' utility in neuroscience research and potential clinical applications, especially in PET imaging for neuropsychiatric disorders (Lang et al., 1999).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-cyclohexyl-N-(4-fluorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O/c18-14-6-8-15(9-7-14)19-17(22)21-12-10-20(11-13-21)16-4-2-1-3-5-16/h6-9,16H,1-5,10-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFLPCIBZDMGJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclohexyl-N-(4-fluorophenyl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501027.png)
![3-{[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}propyl acetate](/img/structure/B5501034.png)

![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]propanamide](/img/structure/B5501045.png)
![3-isoquinolin-5-yl-5-{[(2-methoxyethyl)amino]sulfonyl}benzoic acid](/img/structure/B5501047.png)



![1'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5501102.png)

![4-fluoro-N-{2-[(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}benzamide](/img/structure/B5501111.png)
![4-[3-(2,4-dichlorophenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone](/img/structure/B5501115.png)
![2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-propylacetamide](/img/structure/B5501117.png)